molecular formula C17H12F6N2O2 B4650587 N-(3-acetylphenyl)-N'-[3,5-bis(trifluoromethyl)phenyl]urea

N-(3-acetylphenyl)-N'-[3,5-bis(trifluoromethyl)phenyl]urea

Cat. No. B4650587
M. Wt: 390.28 g/mol
InChI Key: XLVPHOIJSVFFSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-N'-[3,5-bis(trifluoromethyl)phenyl]urea, also known as TU-100, is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic properties. TU-100 is a synthetic derivative of a traditional Japanese herbal medicine, Daikenchuto, which has been used for centuries to treat various gastrointestinal disorders. In recent years, TU-100 has been studied extensively for its potential use in the treatment of various diseases and conditions.

Mechanism of Action

The exact mechanism of action of N-(3-acetylphenyl)-N'-[3,5-bis(trifluoromethyl)phenyl]urea is not fully understood. However, studies have shown that it works by modulating the activity of various signaling pathways in the body. N-(3-acetylphenyl)-N'-[3,5-bis(trifluoromethyl)phenyl]urea has been shown to inhibit the production of pro-inflammatory cytokines, which can help reduce inflammation in the gut. It has also been shown to increase the production of anti-inflammatory cytokines, which can help promote healing and repair in the gut.
Biochemical and Physiological Effects
N-(3-acetylphenyl)-N'-[3,5-bis(trifluoromethyl)phenyl]urea has been shown to have a number of biochemical and physiological effects in the body. Studies have shown that it can help reduce inflammation, promote healing and repair, and improve gut motility. N-(3-acetylphenyl)-N'-[3,5-bis(trifluoromethyl)phenyl]urea has also been shown to have antioxidant properties, which can help protect the body against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-acetylphenyl)-N'-[3,5-bis(trifluoromethyl)phenyl]urea in lab experiments is its well-documented safety profile. N-(3-acetylphenyl)-N'-[3,5-bis(trifluoromethyl)phenyl]urea has been shown to be non-toxic and well-tolerated in animal studies. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using N-(3-acetylphenyl)-N'-[3,5-bis(trifluoromethyl)phenyl]urea in lab experiments is that its mechanism of action is not fully understood. This can make it difficult to design experiments to test specific hypotheses.

Future Directions

There are a number of potential future directions for research on N-(3-acetylphenyl)-N'-[3,5-bis(trifluoromethyl)phenyl]urea. One area of interest is in the treatment of other inflammatory conditions, such as rheumatoid arthritis and multiple sclerosis. N-(3-acetylphenyl)-N'-[3,5-bis(trifluoromethyl)phenyl]urea has also been shown to have potential as a treatment for chemotherapy-induced peripheral neuropathy, a common side effect of cancer treatment. Further research is needed to fully understand the potential therapeutic applications of N-(3-acetylphenyl)-N'-[3,5-bis(trifluoromethyl)phenyl]urea and to develop more effective treatment strategies.

Scientific Research Applications

N-(3-acetylphenyl)-N'-[3,5-bis(trifluoromethyl)phenyl]urea has been studied extensively for its potential use in the treatment of various diseases and conditions. One of the most promising areas of research is in the treatment of gastrointestinal disorders. Studies have shown that N-(3-acetylphenyl)-N'-[3,5-bis(trifluoromethyl)phenyl]urea has anti-inflammatory and analgesic properties that can help reduce the symptoms of conditions such as inflammatory bowel disease, irritable bowel syndrome, and postoperative ileus.

properties

IUPAC Name

1-(3-acetylphenyl)-3-[3,5-bis(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F6N2O2/c1-9(26)10-3-2-4-13(5-10)24-15(27)25-14-7-11(16(18,19)20)6-12(8-14)17(21,22)23/h2-8H,1H3,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVPHOIJSVFFSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Acetylphenyl)-3-[3,5-bis(trifluoromethyl)phenyl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.